3-Cyano-2-propylazulene-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
819884-03-2 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-cyano-2-propylazulene-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO2/c1-2-6-11-13(9-16)10-7-4-3-5-8-12(10)14(11)15(17)18/h3-5,7-8H,2,6H2,1H3,(H,17,18) |
InChI Key |
OTPDHTBTSCXRCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=CC=CC=CC2=C1C(=O)O)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Cyano 2 Propylazulene 1 Carboxylic Acid
Retrosynthetic Analysis and Key Disconnections for the Azulene (B44059) Core
A retrosynthetic analysis of 3-cyano-2-propylazulene-1-carboxylic acid reveals several possible disconnections. The most logical approach involves disconnecting the substituents from the azulene core and, subsequently, breaking down the azulene ring itself into more readily available precursors.
The primary disconnections are at the C1–COOH, C2–propyl, and C3–CN bonds. This leads to a substituted azulene core. Further disconnection of the azulene skeleton itself can be envisioned through pathways reminiscent of the Ziegler-Hafner synthesis, which typically involves the condensation of a cyclopentadienyl (B1206354) anion with a substituted pyridinium (B92312) salt or a related 1,5-dicarbonyl equivalent. orgsyn.orgnih.gov This approach suggests that the seven-membered ring can be constructed onto a pre-functionalized five-membered ring, or vice versa. A plausible retrosynthetic pathway is outlined below:
Step 1: Functional Group Interconversion. The carboxylic acid, propyl, and cyano groups can be envisioned as being introduced through various functionalization reactions on a pre-formed azulene skeleton or its immediate precursor.
Step 2: Azulene Ring Disconnection. The azulene core can be disconnected into a substituted cyclopentadiene (B3395910) derivative and a five-carbon chain that will form the seven-membered ring. This is a hallmark of the Ziegler-Hafner type syntheses. orgsyn.orgnih.gov For the target molecule, this could involve a propyl-substituted cyclopentadiene and a precursor for the seven-membered ring bearing the cyano and carboxylic acid functionalities.
This analysis highlights the importance of controlling the regioselectivity of both the initial condensation and the subsequent functionalization steps.
Direct and Indirect Functionalization Strategies at C-1 (Carboxylic Acid), C-2 (Propyl), and C-3 (Cyano) Positions
The distinct electronic nature of the five- and seven-membered rings of the azulene core dictates its reactivity. The five-membered ring is electron-rich, making positions C-1 and C-3 susceptible to electrophilic attack, while the seven-membered ring is electron-deficient. researchgate.net
Introduction of a carboxylic acid group at the C-1 position can be achieved through several methods:
Vilsmeier-Haack Formylation followed by Oxidation: A common strategy is the formylation of the azulene core at the C-1 position using a Vilsmeier reagent (POCl₃/DMF), followed by oxidation of the resulting aldehyde to a carboxylic acid. This method is highly regioselective for the C-1/C-3 positions.
Direct Carboxylation: Direct carboxylation of an azulenide anion (generated by deprotonation with a strong base) with carbon dioxide is another viable route. The regioselectivity of this reaction can be influenced by the substitution pattern already present on the ring.
From a Pre-functionalized Precursor: The carboxylic acid group, or a precursor like an ester, can be incorporated into one of the building blocks before the cyclization to form the azulene ring.
| Method | Reagents | Position | Notes |
| Vilsmeier-Haack Formylation | POCl₃, DMF then an oxidant | C-1/C-3 | Highly regioselective for the electron-rich 5-membered ring. |
| Direct Carboxylation | Strong base, then CO₂ | C-1/C-3 | Dependent on the stability of the azulenide anion. |
| Precursor Incorporation | Ester or acid group on cyclization precursor | C-1 | Offers good control over regiochemistry from the start. |
Position C-2 is less reactive towards electrophiles than C-1 and C-3. mdpi.com Therefore, introducing a propyl group at this position often requires more specialized methods:
Friedel-Crafts Alkylation: While Friedel-Crafts reactions on azulene can be complex and lead to mixtures of products, under carefully controlled conditions with a suitable Lewis acid catalyst, propylation at C-2 may be possible, although likely with competing substitution at C-1 and C-3.
Metal-Catalyzed Cross-Coupling: A more modern and selective approach involves the use of a pre-functionalized azulene, such as a 2-haloazulene. This can then undergo a cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling) with a propyl-containing organometallic reagent.
From a Substituted Cyclopentadiene: Incorporating the propyl group onto the cyclopentadiene precursor before the ring-forming condensation is a powerful strategy to ensure the correct regiochemistry.
| Method | Reagents | Position | Notes |
| Friedel-Crafts Alkylation | Propyl halide, Lewis acid | C-1, C-2, C-3 | Prone to polysubstitution and rearrangement; poor regioselectivity. |
| Cross-Coupling | 2-Haloazulene, propyl-organometallic reagent, Pd catalyst | C-2 | High regioselectivity and functional group tolerance. |
| Precursor Synthesis | Propyl-substituted cyclopentadiene | C-2 | Excellent regiochemical control. |
The introduction of a cyano group at the C-3 position can be achieved through several synthetic pathways:
Sandmeyer-type Reaction: An amino group at the C-3 position can be converted to a diazonium salt and subsequently displaced by a cyanide nucleophile.
Nucleophilic Aromatic Substitution: On a suitably activated azulene, such as one with a leaving group at the C-3 position, direct displacement with a cyanide salt could be possible.
From a Precursor: Similar to the other substituents, the cyano group can be part of the seven-membered ring precursor in a cyclization reaction. For instance, the reaction of a cyclopentadienyl anion with a pyridinium salt derived from a cyanopyridine could potentially lead to a cyano-substituted azulene.
| Method | Reagents | Position | Notes |
| Sandmeyer-type Reaction | 3-Aminoazulene, NaNO₂, HCl, then CuCN | C-3 | A classical and reliable method for introducing nitriles. |
| Nucleophilic Substitution | 3-Haloazulene, CuCN | C-3 | Requires an activated substrate. |
| Precursor Synthesis | Cyano-substituted pyridinium salt | C-3 (or other positions depending on the precursor) | Regiochemistry is determined by the precursor's structure. |
Cyclization and Ring-Forming Reactions for the Azulene Skeleton
The construction of the azulene skeleton itself is a critical step. While several methods exist, the Ziegler-Hafner synthesis is particularly noteworthy for its versatility in preparing substituted azulenes. nih.gov
The classical Ziegler-Hafner azulene synthesis involves the reaction of a pyridinium salt with a cyclopentadienyl anion, followed by thermal cyclization and elimination. orgsyn.orgnih.gov This method can be adapted for the synthesis of this compound by using appropriately substituted precursors.
A potential adapted route could involve:
Preparation of a Propyl-substituted Cyclopentadiene: This can be synthesized through the alkylation of cyclopentadienyl anion with a propyl halide.
Preparation of a Substituted Pyridinium Salt: A pyridine (B92270) derivative bearing precursors for the cyano and carboxylic acid groups would be required. For example, a pyridine with a cyano group and an ester group at appropriate positions could be quaternized to form the reactive pyridinium salt.
Condensation and Cyclization: The propyl-cyclopentadienyl anion would then be reacted with the substituted pyridinium salt. The initial condensation would be followed by ring-opening of the pyridine and subsequent thermal cyclization of the resulting vinylfulvene intermediate to form the substituted azulene core.
Final Functional Group Manipulations: If the substituents on the newly formed azulene are not in their final form (e.g., an ester instead of a carboxylic acid), subsequent hydrolysis or other transformations would be necessary.
The regiochemical outcome of the condensation can be influenced by the nature and position of the substituents on both the cyclopentadiene and the pyridine precursor. mdpi.com
[8+2] Cycloaddition Reactions in Azulene Synthesis
One of the most powerful methods for constructing the azulene skeleton is the [8+2] cycloaddition reaction. fiveable.me This reaction typically involves the combination of an electron-rich 8π-component, often a heptafulvene or a derivative, with a 2π-component, such as an electron-rich alkene or alkyne. fiveable.menih.gov The concerted pericyclic reaction leads to the formation of the bicyclo[5.3.0]decane system, which then aromatizes to the azulene core.
The mechanism involves the thermal reaction between the 8π system of a troponoid precursor and the 2π system of an alkene derivative. nih.govresearchgate.net For instance, the reaction of a 2H-cyclohepta[b]furan-2-one (acting as the 8π component) with an enol ether (the 2π component) initially forms a strained cycloadduct. nih.govmdpi.com This intermediate readily undergoes decarboxylation (loss of CO₂) and subsequent elimination of an alcohol to yield the stable, aromatic azulene ring. nih.gov The reaction conditions, including temperature and solvent, can significantly influence the outcome and yield of the cycloaddition. nih.gov While thermally allowed, these reactions often require high temperatures, sometimes between 160–190 °C, to proceed efficiently. mdpi.com
Utilization of 2H-Cyclohepta[b]furan-2-ones as Precursors
2H-Cyclohepta[b]furan-2-ones are highly valuable and frequently utilized precursors for the synthesis of a wide variety of functionalized azulenes. bohrium.comsciencegate.app These compounds serve as stable, masked forms of heptafulvenes, which are the active 8π component in [8+2] cycloaddition reactions. A common method for preparing these precursors involves the reaction of tropone (B1200060) derivatives, which bear a leaving group at the 2-position, with active methylene (B1212753) compounds. bohrium.com
The true utility of 2H-cyclohepta[b]furan-2-ones lies in their reactions with electron-rich olefins and their equivalents, such as enamines, enol ethers, and silyl (B83357) enol ethers. nih.govbohrium.com The Yasunami-Takase method, which employs enamines, is a particularly effective procedure for azulene synthesis. nih.gov The reaction proceeds via an [8+2] cycloaddition to form a strained intermediate, which then eliminates CO₂ and an amine to afford the azulene derivative. nih.gov The choice of the enamine or enol ether is crucial as it directly dictates the substitution pattern on the five-membered ring of the resulting azulene. mdpi.comrsc.org For example, reacting a 2H-cyclohepta[b]furan-2-one with an enamine derived from a ketone will introduce substituents at the 1- and 2-positions of the azulene core. mdpi.com
Table 1: Examples of Azulene Synthesis via [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones
| 8π Precursor | 2π Reactant Type | Resulting Substituents | Reference |
|---|---|---|---|
| 2H-Cyclohepta[b]furan-2-one | Enamine (from aldehyde) | 1-substituent | nih.govmdpi.com |
| 2H-Cyclohepta[b]furan-2-one | Enamine (from ketone) | 1,2-disubstituent | nih.govmdpi.com |
| 2H-Cyclohepta[b]furan-2-one | Enol Ether | 1-alkoxy-2-substituent (after elimination) | nih.govnih.gov |
| 2H-Cyclohepta[b]furan-2-one | Silyl Enol Ether | 2-Aryl-substituent | rsc.org |
| 2H-Cyclohepta[b]furan-2-one | Acetal | Functional groups on 5-membered ring | nih.gov |
Metal-Catalyzed Coupling Reactions in Azulene Core Construction
While cycloaddition reactions build the azulene skeleton in one primary step, metal-catalyzed cross-coupling reactions offer a powerful alternative for either constructing the core from simpler fragments or for functionalizing a pre-formed azulene ring. researchgate.netresearchgate.net Transition metals such as palladium, gold, rhodium, and iron are commonly employed. researchgate.netacs.org
Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are particularly useful for creating C-C bonds. rsc.org These methods can be used to introduce alkyl, aryl, or other groups onto an azulene scaffold that has been pre-functionalized with a halide or triflate. researchgate.net For instance, 1,2,3-triarylazulenes have been synthesized via a modular approach involving a double Suzuki coupling as the final step. rsc.org
More advanced strategies involve the direct construction of the azulene ring itself. Gold-catalyzed one-pot reactions of diarylbutadiynes have been shown to produce substituted azulenes. researchgate.netresearchgate.net Additionally, iron-mediated additions to cyclohexadiene scaffolds have been developed for the functionalization of azulenes under mild conditions. acs.org These catalytic methods provide a versatile toolkit for accessing azulene derivatives that may be difficult to obtain through traditional cycloaddition routes. rsc.org
Regioselective and Stereoselective Synthetic Approaches to this compound
The synthesis of a specifically substituted molecule like this compound hinges on the ability to control the precise placement of each functional group on the azulene nucleus. This requires highly regioselective reactions.
Control of Substituent Placement during Synthesis
Regioselectivity in azulene synthesis is fundamentally determined by the nature and substitution pattern of the reactants, particularly in cycloaddition approaches. nih.govrsc.org To synthesize the target molecule, one must introduce a carboxylic acid (or a precursor) at the C1 position, a propyl group at C2, and a cyano group at C3.
The [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one with a carefully chosen 2π component is a primary strategy for achieving such regiocontrol. The substituents on the resulting five-membered ring (C1, C2, C3) are derived directly from the structure of the alkene partner. To obtain the desired 1,2,3-substitution pattern, one could envision a reaction between a tropone-derived precursor and a highly functionalized alkene.
For example, the reaction of a 2H-cyclohepta[b]furan-2-one with an enamine derived from a β-cyanoketone could theoretically install the necessary cyano and alkyl groups at the correct positions. The inherent reactivity of the azulene ring, where electrophilic substitution typically occurs at C1 and C3, can also be exploited in post-synthesis functionalization steps, although achieving the desired 1,2,3-pattern this way can be challenging and may require the use of blocking groups. nih.gov The synthesis of a new 1,10-seco-triterpenoid with a 2-cyano-3,10-diketone fragment and its subsequent regioselective cyclization highlights how intramolecular reactions can be controlled to yield specific isomers. mdpi.com
Diastereoselective and Enantioselective Pathways (if applicable to azulene derivatives)
Stereoselectivity is a critical consideration in the synthesis of chiral molecules. youtube.com However, the target molecule, this compound, is an achiral, planar aromatic compound. It does not possess any stereocenters. Therefore, diastereoselective or enantioselective synthetic pathways are not directly applicable to the synthesis of the final target molecule itself.
However, stereoselectivity would become a crucial factor if any of the substituents on the azulene core contained a chiral center. For example, if the substituent at C2 were a (S)-sec-butyl group instead of a propyl group, an enantioselective synthesis would be required to produce a single enantiomer. In such hypothetical cases, chemists would employ asymmetric synthesis strategies. nih.gov These could include using a chiral auxiliary on one of the reactants to direct the formation of a specific stereoisomer during a cycloaddition or coupling reaction, followed by its removal. youtube.com Alternatively, an asymmetric catalyst could be used to favor the formation of one enantiomer over the other. rsc.org While not relevant for the specified achiral target, these principles are fundamental to the synthesis of the broader class of potentially chiral azulene derivatives.
Reaction Pathways and Mechanistic Investigations of 3 Cyano 2 Propylazulene 1 Carboxylic Acid
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Azulene (B44059) Core
The azulene nucleus, a non-benzenoid isomer of naphthalene (B1677914), possesses distinct electronic characteristics that dictate its reactivity. researchgate.net The five-membered ring exhibits a high electron density, making it prone to electrophilic substitution, primarily at the 1 and 3 positions. researchgate.net Conversely, the seven-membered ring is electron-deficient, rendering it susceptible to nucleophilic attack. mdpi.com In 3-Cyano-2-propylazulene-1-carboxylic acid, the 1 and 3 positions are already substituted. Therefore, electrophilic attack would likely target the less reactive, but still nucleophilic, positions on the five-membered ring or the electron-rich positions on the seven-membered ring if conditions are forcing. Nucleophilic substitution is more likely to occur on the seven-membered ring. mdpi.com
Reactivity of the Cyano Group in C-C Bond Formation
The cyano group (-C≡N) on the azulene core is a versatile functional group that can participate in various carbon-carbon bond-forming reactions. Its strong electron-withdrawing nature influences the reactivity of the azulene ring. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. mdpi.com
Transition metal-catalyzed reactions have been developed for the activation of the C-CN bond, allowing for its participation in cycloadditions and coupling reactions. stackexchange.com For instance, nickel catalysts can effect the aryi-cyanation of alkynes, where the C-CN bond is cleaved and adds across the alkyne. stackexchange.com While specific studies on this compound are limited, it is plausible that it could undergo similar transformations.
The cyano group can also be a precursor for the synthesis of other heterocyclic systems. For example, reactions with hydroxylammonium chloride can convert aldehydes to nitriles, which can then react with sodium azide (B81097) to form tetrazoles. mdpi.com This suggests a pathway for further functionalization of the azulene derivative.
| Reaction Type | Typical Reagents and Conditions | Potential Product | Reference |
| Aryl-cyanation of Alkynes | Ni(cod)₂ / PMe₃, Alkyne | Azulene-substituted alkene | stackexchange.com |
| Tetrazole Formation | 1. H₂NOH·HCl, Ac₂O, Pyridine (B92270); 2. NaN₃, NH₄Cl, DMF | 2-(5'-Tetrazolyl)-3-cyano-2-propylazulene-1-carboxylate derivative | mdpi.com |
| Ketone Synthesis | Grignard Reagent (R-MgX), then H₃O⁺ | 2-(Acyl)-3-cyano-2-propylazulene-1-carboxylic acid derivative | libretexts.org |
This table presents representative reactions based on the general reactivity of the cyano group.
Transformations Involving the Carboxylic Acid Group (e.g., Esterification, Amidation, Decarboxylation)
The carboxylic acid group at the 1-position of the azulene ring is a key site for a variety of chemical transformations.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comnih.gov This is an equilibrium-driven reaction, often favored by using the alcohol as a solvent to ensure a large excess. masterorganicchemistry.com
Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. masterorganicchemistry.comyoutube.com This reaction often requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine. masterorganicchemistry.com Direct amidation can also be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or under catalytic conditions. masterorganicchemistry.comresearchgate.net
Decarboxylation: The removal of the carboxylic acid group via decarboxylation is a known reaction for azulene-1-carboxylic acids. This reaction can be carried out under acidic conditions. acs.orgchegg.com Studies on azulene-1-carboxylic acid have shown that the rate of decarboxylation is dependent on the acidity of the medium. chegg.com Under certain conditions, such as high temperatures in the absence of strong H-donors, coupling reactions can occur alongside decarboxylation. nist.gov The carboxylic acid group can also direct C-H activation at the 2-position of the azulene ring, leading to arylation without decarboxylation under specific palladium-catalyzed conditions. researchgate.net
| Transformation | Typical Reagents and Conditions | Potential Product | Reference |
| Fischer Esterification | R'OH, H⁺ (e.g., H₂SO₄) | 3-Cyano-2-propylazulene-1-carboxylate ester | masterorganicchemistry.comnih.gov |
| Amidation (via acyl chloride) | 1. SOCl₂; 2. R'R''NH | N,N-Disubstituted-3-cyano-2-propylazulene-1-carboxamide | masterorganicchemistry.com |
| Direct Amidation | R'R''NH, Coupling Agent (e.g., DCC) or Catalyst | N,N-Disubstituted-3-cyano-2-propylazulene-1-carboxamide | masterorganicchemistry.comresearchgate.net |
| Acid-Catalyzed Decarboxylation | HClO₄, H₂O | 3-Cyano-2-propylazulene | acs.orgchegg.com |
This table presents representative reactions based on the general reactivity of carboxylic acids and specific examples for azulene derivatives.
Reactions of the Propyl Substituent
The propyl group at the 2-position of the azulene ring can also undergo chemical transformations, although it is generally less reactive than the functional groups on the ring. The carbon atom attached directly to the azulene ring is analogous to a benzylic position and is therefore more susceptible to certain reactions.
Oxidation: The propyl group can potentially be oxidized at the benzylic-like position. Strong oxidizing agents could lead to the formation of a ketone or even cleave the side chain, depending on the reaction conditions.
Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS), could selectively introduce a halogen atom at the benzylic-like position of the propyl group. This halogenated derivative would then be a versatile intermediate for further nucleophilic substitution reactions.
Friedel-Crafts Acylation: While the azulene ring itself is highly reactive towards electrophiles, Friedel-Crafts acylation reactions typically occur on the aromatic ring rather than the alkyl substituent. sigmaaldrich.comlibretexts.orgyoutube.com However, intramolecular versions of this reaction are known to form cyclic ketones. youtube.com
Pericyclic Reactions and Rearrangements Involving the Azulene System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. nist.govnih.govwikipedia.org The azulene system, with its extended π-electron system, is a candidate for participating in such reactions.
Diels-Alder Reactions: The azulene ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. masterorganicchemistry.comorganic-chemistry.org The reactivity is influenced by the electronic nature of both the azulene (the diene) and the reacting partner (the dienophile). Electron-withdrawing groups on the dienophile generally accelerate the reaction. organic-chemistry.orgyoutube.com For this compound, the substituted five-membered ring or parts of the seven-membered ring could potentially act as the diene component.
Electrocyclic Reactions: Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one more sigma bond and one fewer pi bond, or the reverse ring-opening reaction. wikipedia.orgmdpi.com These reactions can be induced either thermally or photochemically. Azulene derivatives can undergo electrocyclic ring closure or opening, leading to the formation of or from other polycyclic systems. mdpi.com For example, the thermal ring-opening of benzocyclobutene derivatives can lead to intermediates that undergo electrocyclization to form azulene structures. wikipedia.org
| Reaction Type | Reactant | Conditions | Potential Product | Reference |
| Diels-Alder ([4+2] Cycloaddition) | Electron-deficient alkene/alkyne (Dienophile) | Thermal or Lewis Acid Catalysis | Cycloadduct (Bicyclic system fused to azulene) | masterorganicchemistry.comorganic-chemistry.org |
| Electrocyclic Ring Closure | - | Thermal or Photochemical | Fused polycyclic system containing the azulene core | wikipedia.orgmdpi.com |
This table presents potential pericyclic reactions based on the general reactivity of the azulene system.
Oxidative and Reductive Transformations
The different functional components of this compound offer multiple sites for oxidative and reductive transformations.
Oxidation: The azulene core itself can be oxidized, for example, using FeCl₃, which can lead to dimerization or the formation of fused polycyclic aromatic hydrocarbons, although yields can be low due to competing polymerization. researchgate.net The propyl group can be oxidized at the benzylic-like position, as mentioned previously.
Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk Milder reducing agents can lead to the formation of an aldehyde. Catalytic hydrogenation can also be employed for the reduction of nitriles. chemguide.co.uk It is important to choose the reducing agent carefully to avoid the reduction of other functional groups. For instance, SnCl₂·2H₂O is known to selectively reduce aromatic nitro groups in the presence of nitriles. stackexchange.com
The carboxylic acid group is generally resistant to reduction by catalytic hydrogenation but can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
| Transformation | Functional Group | Reagents and Conditions | Product Functional Group | Reference |
| Oxidation | Azulene Core | FeCl₃ | Dimerized or fused polycyclic azulene | researchgate.net |
| Reduction | Cyano Group | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) | libretexts.orgchemguide.co.uk |
| Reduction | Cyano Group | DIBAL-H, then H₂O | Aldehyde (-CHO) | - |
| Reduction | Carboxylic Acid | LiAlH₄, then H₂O | Primary Alcohol (-CH₂OH) | - |
This table presents potential oxidative and reductive transformations based on the general reactivity of the functional groups.
Mechanistic Elucidation of Key Reaction Steps
Understanding the mechanisms of the reactions of this compound is crucial for predicting and controlling the outcomes of its transformations.
Electrophilic Aromatic Substitution: The mechanism of electrophilic substitution on the azulene ring follows the general pattern for aromatic compounds. An electrophile (E⁺) attacks the electron-rich five-membered ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the azulene system. The high electron density of the five-membered ring facilitates this reaction. researchgate.net
Decarboxylation of Azulene-1-carboxylic Acid: The acid-catalyzed decarboxylation of azulene-1-carboxylic acid is proposed to proceed through protonation of the azulene ring, likely at the 3-position, which facilitates the departure of carbon dioxide. The rate of this reaction is highly dependent on the acid concentration, suggesting a complex mechanism involving different protonated species. chegg.com
Fischer Esterification: The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comnih.gov This increases the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol nucleophile. A series of proton transfer steps follows, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the resulting ester yields the final product. masterorganicchemistry.comnih.gov
Amide Formation via Acyl Chloride: The formation of an amide from an acyl chloride begins with the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A final deprotonation step, often by another molecule of the amine, yields the neutral amide. masterorganicchemistry.comyoutube.com
Transition State Analysis
The key step in the proposed synthesis of this compound is the [8+2] cycloaddition. The transition state of this pericyclic reaction is crucial in determining the regioselectivity and stereoselectivity of the final product. While specific computational studies on the transition state for the formation of this exact molecule are unavailable, analysis of similar cycloaddition reactions involving 2H-cyclohepta[b]furan-2-ones provides significant insight.
The reaction is believed to proceed through a concerted, though likely asynchronous, transition state. The interaction between the highest occupied molecular orbital (HOMO) of the 2π component (the active methylene (B1212753) compound or enamine) and the lowest unoccupied molecular orbital (LUMO) of the 8π component (the 2H-cyclohepta[b]furan-2-one) governs the cycloaddition. The geometry of the transition state would involve the approach of the two reactants in a way that allows for the simultaneous formation of the two new sigma bonds that close the five-membered ring of the azulene core.
The asynchronous nature of the transition state implies that the two new sigma bonds are not formed to the same extent at the transition state. The bond formation that leads to the more stable partial charge distribution in the transition state is expected to be more advanced. Given the electron-withdrawing nature of the cyano and carboxylic acid groups, the distribution of electron density in the transition state will be highly influential.
The table below outlines the key characteristics of the proposed transition state for the [8+2] cycloaddition leading to the azulene core.
| Transition State Parameter | Description |
| Reaction Type | [8+2] Cycloaddition |
| Interacting Orbitals | HOMO (2π component) and LUMO (8π component) |
| Symmetry | Likely asynchronous |
| Key Interactions | Formation of two new C-C sigma bonds |
| Influencing Factors | Electronic nature of substituents, steric hindrance |
It is important to note that for some cycloaddition reactions, a stepwise mechanism involving a zwitterionic intermediate cannot be entirely ruled out, especially with highly polarized reactants. However, for many cycloadditions leading to azulenes, a concerted pathway is generally favored.
Intermediate Characterization in Reaction Pathways
Following the transition state, the reaction proceeds through one or more intermediates before arriving at the final aromatic azulene product. The characterization of these intermediates, even if transient, is essential for a complete mechanistic understanding. Based on analogous reactions, the formation of this compound would likely involve the following key intermediates. nih.govresearchgate.net
Strained Bridged Intermediate: The initial [8+2] cycloaddition adduct is a highly strained bridged species. This intermediate contains the newly formed five-membered ring fused to the seven-membered ring of the original 2H-cyclohepta[b]furan-2-one. The presence of the lactone bridge creates significant ring strain. This intermediate is typically not isolated due to its instability and rapid subsequent transformation.
Decarboxylated Intermediate: The high strain of the bridged adduct provides the driving force for the next step: decarboxylation. The loss of a molecule of carbon dioxide from the lactone bridge relieves the ring strain and leads to the formation of a hydroazulene derivative. In cases where the starting material is a 3-alkoxycarbonyl derivative, the corresponding ester is eliminated.
Aminohydroazulene or analogous intermediate: When an enamine is used as the 2π component, an aminohydroazulene intermediate is formed after decarboxylation. researchgate.net This intermediate is an enamine of a hydroazulene. In the case of using an active methylene compound, a related anionic or enolate intermediate would be formed. These intermediates are more stable than the initial bridged adduct but are still reactive.
Aromatization to the Azulene Core: The final step of the reaction is the aromatization of the hydroazulene intermediate to the thermodynamically stable azulene ring system. This typically occurs through the elimination of a small molecule. In the case of an aminohydroazulene intermediate, this involves the elimination of the amine. For an intermediate derived from an active methylene compound, a proton transfer and tautomerization would lead to the aromatic product.
The characterization of these intermediates often relies on indirect evidence, such as trapping experiments or computational modeling, due to their transient nature. However, in some related synthetic procedures for other azulene derivatives, stable aminohydroazulene intermediates have been isolated and characterized using spectroscopic methods such as NMR and IR spectroscopy.
The following table summarizes the proposed intermediates and their key features.
| Intermediate | Structure Description | Key Transformation |
| Strained Bridged Adduct | Fused bicyclic system with a lactone bridge | Formation of the five-membered ring |
| Decarboxylated Hydroazulene | Hydroazulene core after loss of CO2 | Relief of ring strain |
| Aminohydroazulene/Enolate | Enamine or enolate of a hydroazulene | Precursor to the aromatic system |
| Aromatic Azulene | Final this compound | Aromatization |
Theoretical and Computational Chemistry of 3 Cyano 2 Propylazulene 1 Carboxylic Acid
Quantum Chemical Calculations on Electronic Structure and Bonding
The unique electronic structure of the azulene (B44059) nucleus, a non-alternant aromatic hydrocarbon, is the foundation for understanding its substituted derivatives. Comprising a fused five-membered and seven-membered ring, azulene is an isomer of naphthalene (B1677914) but with markedly different properties, including a significant dipole moment and a characteristic blue color. researchgate.netwikipedia.org Computational methods are essential to unravel the subtleties of its electronic configuration and how it is perturbed by substitution.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. eujournal.org For azulene and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), provide valuable insights into their geometries, energies, and electronic properties. eujournal.orgeujournal.org
Table 1: Calculated Electronic Properties of Azulene and Cyano-Azulene Derivatives (B3LYP/6-31G(d,p)) Note: This table presents data for azulene and mono-cyano azulene as a reference to illustrate the expected impact of cyano-substitution. Data for the specific target molecule is not available in the cited literature.
| Molecule | Total Energy (Hartree) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Azulene | -383.0 | -5.8 | -2.5 | 3.3 | 1.08 researchgate.net |
| 1-Cyanoazulene | -475.2 | -6.2 | -3.1 | 3.1 | 8.204 eujournal.org |
Source: Adapted from a theoretical study on cyano-azulene derivatives. eujournal.org
The aromaticity of azulene is a topic of significant interest. It is considered an aromatic compound with 10 π-electrons, consistent with Hückel's rule. rsc.org However, its aromaticity is not as pronounced as that of its isomer, naphthalene. researchgate.net The fusion of a cyclopentadienyl (B1206354) anion (6 π-electrons) and a tropylium (B1234903) cation (6 π-electrons) is a common model to explain its electronic structure and aromatic character. researchgate.netrsc.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of azulene are key to understanding its reactivity and spectral properties. The HOMO is primarily located on the five-membered ring, while the LUMO has larger coefficients on the seven-membered ring. researchgate.net This distribution is consistent with the five-membered ring being nucleophilic and the seven-membered ring being electrophilic. researchgate.net
The introduction of substituents can significantly alter the energies and distributions of these frontier orbitals. For instance, electron-donating groups, such as the propyl group, are expected to raise the energy of the HOMO, while electron-withdrawing groups, like the cyano and carboxylic acid moieties, will lower the energies of both the HOMO and LUMO. rsc.org Studies on other substituted azulenes have shown that strong electron-donating groups at the 2- and 6-positions can even invert the order of the molecular orbitals, leading to previously forbidden electronic transitions becoming allowed. rsc.orgrsc.org In the case of 3-cyano-2-propylazulene-1-carboxylic acid, the combined effect of the substituents would likely lead to a complex modification of the frontier orbitals, influencing the molecule's aromaticity and reactivity.
A defining feature of azulene is its significant dipole moment, which is approximately 1.08 Debye. researchgate.neteujournal.org This is in stark contrast to its isomer, naphthalene, which has a zero dipole moment. researchgate.net The dipole moment arises from a net migration of π-electron density from the seven-membered ring to the five-membered ring, making the former electron-deficient and the latter electron-rich. researchgate.netrsc.org This charge separation is a manifestation of its zwitterionic character. rsc.org
Computational studies on substituted azulenes have shown that the dipole moment is highly sensitive to the nature and position of the substituents. eujournal.org Electron-withdrawing groups, such as the cyano group, can significantly increase the dipole moment when they enhance the inherent charge separation of the azulene core. eujournal.org Conversely, electron-donating groups can either decrease or increase the dipole moment depending on their position. For this compound, the electron-withdrawing cyano and carboxylic acid groups on the five-membered ring would be expected to further increase the negative charge on this ring, while the electron-donating propyl group would have a counteracting effect. A detailed charge distribution analysis using computational methods would be necessary to predict the net dipole moment of the molecule.
Reaction Mechanism Prediction and Validation via Computational Methods
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including those involving complex molecules like azulene derivatives.
Potential Energy Surface (PES) mapping allows for the exploration of the energy landscape of a chemical reaction, identifying transition states, intermediates, and reaction pathways. acs.org For a molecule like this compound, PES mapping could be used to investigate various reactions, such as electrophilic or nucleophilic substitutions, cycloadditions, or decarboxylation. acs.orgacs.org For example, the decarboxylation of azulene-1-carboxylic acid has been a subject of mechanistic studies, and computational methods could be employed to map the energy profile of this reaction for the title compound. acs.org
By calculating the energies of reactants, transition states, and products, computational methods can provide quantitative data on the kinetics and thermodynamics of chemical transformations. The activation energies derived from the PES can be used to predict reaction rates, while the relative energies of isomers and products can determine the thermodynamic feasibility of a reaction.
For this compound, kinetic and thermodynamic studies could be applied to understand its stability and reactivity. For example, the thermal rearrangement of azulene to naphthalene is a well-known reaction, and computational studies have explored its high activation energy. Similar investigations could be performed on the title compound to assess its thermal stability. Furthermore, the acidity of the carboxylic acid group and the reactivity of the cyano group could be quantitatively evaluated through computational kinetic and thermodynamic studies.
Spectroscopic Parameter Prediction and Interpretation
The prediction of spectroscopic parameters for this compound through computational methods provides valuable insights into its electronic structure and vibrational modes. While direct experimental spectra for this specific molecule are not widely available, theoretical calculations based on methodologies applied to related azulene derivatives offer a robust framework for understanding its spectroscopic characteristics. sns.itnih.gov
Computational approaches, such as Density Functional Theory (DFT) and semi-empirical methods like ZINDO CI, are instrumental in predicting the Ultraviolet-Visible (UV-Vis) spectra of azulene derivatives. ed.govresearchgate.net The characteristic blue color of azulene and the shifts in its absorption maxima upon substitution can be rationalized by examining the molecular orbitals involved in the electronic transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ed.gov The addition of electron-withdrawing groups, such as the cyano and carboxylic acid moieties in the target molecule, is expected to significantly influence the energies of these frontier orbitals and, consequently, the absorption spectrum. ed.gov
For instance, studies on various azulene derivatives have shown that substituents can drastically alter the deep blue color of the parent azulene. ed.gov The position of these substituents is crucial in determining the extent of the shift in absorption bands. Theoretical calculations can predict these shifts by modeling the electronic transitions between the ground and excited states. ed.gov
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, can also be effectively modeled. Computational methods can predict the frequencies and intensities of the vibrational modes of the molecule. sns.itnih.gov Key predicted vibrational frequencies for this compound would include the stretching frequencies of the nitrile (C≡N) group, the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid, and the various C-H and C-C stretching and bending modes of the azulene core and the propyl substituent. For example, in related cyano-containing heterocyclic compounds, the C≡N stretching vibration is typically observed in the range of 2217–2218 cm⁻¹. nih.gov Similarly, the characteristic bands for the carboxylic acid group would be anticipated.
The table below summarizes the kind of predicted spectroscopic data that can be generated for this compound based on computational studies of analogous molecules.
| Spectroscopic Data | Predicted Parameter | Influencing Factors |
| UV-Vis Spectroscopy | λmax (nm) | Nature and position of substituents (cyano, propyl, carboxyl), solvent polarity. ed.govnih.gov |
| IR Spectroscopy | Wavenumber (cm⁻¹) | Vibrational modes of functional groups (C≡N, C=O, O-H), skeletal vibrations of the azulene ring. sns.itnih.gov |
| NMR Spectroscopy | Chemical Shift (ppm) | Electronic environment of ¹H and ¹³C nuclei, influenced by the electron-withdrawing/donating nature of substituents. |
Modeling of Intramolecular Interactions and Conformational Analysis
The conformational flexibility of this compound is primarily associated with the orientation of the propyl and carboxylic acid groups relative to the azulene plane. Computational modeling, particularly using methods like DFT, is essential for exploring the potential energy surface of the molecule and identifying its stable conformers. nih.govresearchgate.net
A key aspect of the conformational analysis of this molecule is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the carboxylic acid proton and the nitrogen atom of the adjacent cyano group. This interaction would lead to the formation of a pseudo-six-membered ring, which would significantly stabilize the conformation in which it occurs. Such intramolecular hydrogen bonds are known to influence the geometry and spectroscopic properties of molecules.
The rotation of the propyl group and the carboxylic acid group around their respective single bonds connecting them to the azulene ring gives rise to different conformers. The relative energies of these conformers are determined by a balance of steric and electronic effects.
Rotation of the Carboxylic Acid Group: The orientation of the -COOH group will be influenced by potential intramolecular hydrogen bonding with the cyano group and steric interactions with the adjacent propyl group. Theoretical calculations can determine the rotational barrier and the most stable planar or non-planar arrangement of the carboxylic acid group. nih.gov
Conformation of the Propyl Group: The propyl group can adopt various conformations due to rotation around the C-C single bonds. The lowest energy conformer will likely be one that minimizes steric hindrance with the adjacent cyano and carboxylic acid groups.
The table below outlines the key intramolecular interactions and conformational features of this compound that can be elucidated through computational modeling.
| Interaction/Conformation | Description | Computational Insights |
| Intramolecular Hydrogen Bonding | Potential for a hydrogen bond between the carboxylic acid proton and the nitrogen of the cyano group. | Stabilization energy, geometric parameters (bond length, angle) of the hydrogen bond. |
| Carboxylic Acid Orientation | Rotation around the single bond connecting the -COOH group to the azulene ring. | Identification of the most stable conformer (e.g., syn- or anti-periplanar relative to the cyano group), rotational energy barriers. nih.gov |
| Propyl Group Conformation | Different spatial arrangements of the propyl chain due to bond rotation. | Determination of the lowest energy conformer, analysis of steric interactions with neighboring groups. |
| Planarity of the Azulene Core | The azulene ring system itself is planar, but substituents can cause minor distortions. | Assessment of the degree of planarity in the lowest energy conformers. |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like 3-Cyano-2-propylazulene-1-carboxylic acid, a suite of NMR experiments would be essential.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would be instrumental in identifying the connectivity of the protons on the propyl chain and mapping the arrangement of protons on the azulene (B44059) ring system.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule, from the propyl group to the aromatic azulene core.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the protons of the propyl group to the C2 carbon of the azulene ring, and from the azulene ring protons to the cyano and carboxylic acid carbons, confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This would be particularly useful for determining the preferred conformation of the propyl group relative to the plane of the azulene ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
HRMS would be used to determine the exact molecular weight of the compound with high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula, confirming the expected C₁₅H₁₃NO₂ composition. Analysis of the fragmentation pattern could also provide structural information, for example, by showing the loss of the propyl group or the carboxylic acid moiety.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Dynamics
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. Key expected vibrations would include the C≡N stretch of the cyano group (typically around 2220-2260 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹). Vibrations corresponding to the C-H bonds of the propyl group and the aromatic C=C bonds of the azulene ring would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR, particularly for the non-polar bonds. The C≡N and the aromatic ring stretching vibrations would be expected to give strong Raman signals.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Behavior
UV-Vis Spectroscopy: Azulene and its derivatives are known for their distinct color, arising from a small HOMO-LUMO gap. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the visible region, which are sensitive to the substitution pattern on the azulene core. The cyano and carboxylic acid groups, being electron-withdrawing, would likely influence the position and intensity of these bands.
Fluorescence Spectroscopy: While azulene itself is known for its unusual S₂→S₀ fluorescence, the emission properties of this substituted derivative would need to be determined experimentally. Fluorescence spectroscopy would provide insights into the excited state dynamics of the molecule.
Without access to experimental data for this compound, the specific chemical shifts, coupling constants, crystal parameters, mass-to-charge ratios, and absorption/emission wavelengths cannot be provided. The information above serves as a general guide to the powerful analytical methods that would be employed to characterize this compound.
Chromatographic Techniques for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the purification and purity analysis of non-volatile compounds like this compound. Due to the presence of the carboxylic acid group, the compound is polar, and its retention in reversed-phase HPLC will be sensitive to the pH of the mobile phase.
A suitable starting point for method development would be a reversed-phase C18 column. nih.gov The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govnih.gov To ensure the protonation of the carboxylic acid and achieve good peak shape, the pH of the mobile phase should be maintained below the pKa of the carboxylic acid group, typically by the addition of an acid like formic acid or trifluoroacetic acid. nih.gov Detection can be effectively carried out using a UV-Vis detector, as the azulene core is strongly chromophoric. For enhanced sensitivity and selectivity, especially for trace-level analysis, derivatization with a fluorescent tagging agent can be employed. psu.edu
Table 3: General HPLC Parameters for the Analysis of Azulene Carboxylic Acids
| Parameter | Typical Conditions | Rationale |
| Stationary Phase | Reversed-phase C18 or C8 | Good retention for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% Formic Acid or Trifluoroacetic Acid | To control retention and ensure good peak shape by suppressing the ionization of the carboxylic acid. nih.gov |
| Detection | UV-Vis at a wavelength corresponding to the absorption maximum of the azulene chromophore (e.g., ~280 nm and in the visible region). nih.gov | The azulene ring system has strong absorbance in the UV and visible regions. |
| Flow Rate | 0.5 - 1.5 mL/min | Typical analytical flow rates for standard HPLC columns. |
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group in the hot injector port. sigmaaldrich.com Therefore, chemical derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. jfda-online.com
A common and effective derivatization strategy for carboxylic acids is silylation, which involves reacting the carboxylic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) ester. sigmaaldrich.comnih.gov This TMS derivative is significantly more volatile and less polar, making it amenable to GC-MS analysis. nih.gov The resulting mass spectrum of the derivatized compound will provide valuable structural information, including the molecular weight of the derivative and characteristic fragmentation patterns that can be used for identification and quantification. The derivatization process itself needs to be optimized for reaction time and temperature to ensure complete conversion to the desired derivative. sigmaaldrich.com
Table 4: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Derivatization Reagent | Derivative Formed | Key Advantages |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Forms volatile and thermally stable derivatives; widely used and effective for carboxylic acids. sigmaaldrich.com |
| Diazomethane | Methyl ester | Reacts rapidly but is toxic and explosive. |
| Alkyl Chloroformates | Alkyl ester | Can be used for esterification under mild conditions. |
Derivatization Strategies and Structure Reactivity Relationship Studies of 3 Cyano 2 Propylazulene 1 Carboxylic Acid
Synthesis of Esters, Amides, and Anhydrides from the Carboxylic Acid Group
The carboxylic acid group at the C1 position of the azulene (B44059) ring is a prime site for derivatization through classic condensation reactions. These transformations typically involve the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an alcohol, amine, or another carboxylate.
Esters: Esterification can be achieved by reacting 3-cyano-2-propylazulene-1-carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or, more efficiently, by first converting the carboxylic acid to a more reactive intermediate. For example, reaction with thionyl chloride (SOCl₂) or oxalyl chloride would yield the highly reactive acyl chloride, which readily reacts with alcohols, even sterically hindered ones, to form the corresponding ester. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct reaction between the carboxylic acid and an alcohol.
Amides: Amide synthesis follows a similar strategy of carboxylic acid activation. libretexts.org The use of coupling reagents is the most common approach to form amides from carboxylic acids. nih.goviajpr.com Reagents like phosphonium (B103445) salts can be generated in situ to act as activating agents. nih.gov Primary and secondary amines can be used to convert aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides in good to excellent yields at room temperature. nih.gov Another method involves reacting the carboxylic acid with phosphonitrilic chloride trimer (PNT) in the presence of a non-nucleophilic base like N-methyl morpholine (B109124) (NMM), which activates the acid for reaction with a primary or secondary amine. iajpr.com This method is applicable to a wide range of aromatic and aliphatic carboxylic acids. iajpr.com
Anhydrides: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often promoted by a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or by heating the corresponding acyl chloride with a sodium salt of the carboxylic acid. nih.gov A modern and efficient method involves using a triphenylphosphine (B44618) oxide/oxalyl chloride (TPPO/(COCl)₂) system, which allows for the rapid synthesis of anhydrides under mild, neutral conditions with high yields. nih.gov This process converts the acid directly to the anhydride (B1165640) at room temperature. nih.gov
Table 1: Representative Reagents for Carboxylic Acid Derivatization
| Derivative | Reagent/Method | General Conditions |
|---|---|---|
| Ester | SOCl₂ or (COCl)₂, then R'OH | Formation of acyl chloride, then addition of alcohol. |
| Ester | DCC, R'OH, DMAP | Direct coupling of carboxylic acid and alcohol. |
| Amide | PNT, NMM, then R'R"NH | One-pot procedure, mild conditions. iajpr.com |
| Amide | N-chlorophthalimide, PPh₃, then R'R"NH | In situ generation of phosphonium activating agents. nih.gov |
| Anhydride | TPPO/(COCl)₂ System | Rapid, mild conditions, room temperature. nih.gov |
Modifications of the Cyano Group (e.g., Hydrolysis, Reduction)
The cyano group at the C3 position offers another handle for synthetic modification, primarily through hydrolysis or reduction.
Hydrolysis: The cyano group can be hydrolyzed to a carboxamide or further to a carboxylic acid. chemistrysteps.com This transformation can be catalyzed by either acid or base. libretexts.orglibretexts.org
Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) first produces a primary amide intermediate (3-carboxamido-2-propylazulene-1-carboxylic acid). lumenlearning.comyoutube.com Prolonged reaction time and harsher conditions will lead to the hydrolysis of the amide, yielding the corresponding dicarboxylic acid (2-propylazulene-1,3-dicarboxylic acid). lumenlearning.commasterorganicchemistry.com
Base-catalyzed hydrolysis: Treatment with an aqueous base, such as sodium hydroxide, followed by an acidic workup, also achieves hydrolysis. libretexts.orglibretexts.org The reaction initially forms the sodium carboxylate salt, which is then protonated to give the carboxylic acid. libretexts.org Partial hydrolysis to the amide can sometimes be achieved under milder basic conditions, for instance, using hydrogen peroxide in a basic solution. libretexts.org
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, and after an aqueous workup, it yields 3-(aminomethyl)-2-propylazulene-1-carboxylic acid. libretexts.org Care must be taken as LiAlH₄ will also reduce the carboxylic acid group, typically to an alcohol. Therefore, protection of the carboxylic acid group (e.g., as an ester) would be necessary prior to the reduction of the nitrile if the carboxylic acid moiety is to be preserved.
Functionalization of the Propyl Side Chain
The propyl group at the C2 position, while generally less reactive than the other functional groups, can be functionalized, particularly at the carbon atom adjacent to the azulene ring (the α-position). This position is activated by the aromatic system, similar to a benzylic position.
One common strategy is free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the α-position of the propyl group. This would yield 3-cyano-2-(1-bromopropyl)azulene-1-carboxylic acid. This newly introduced halide is a good leaving group and can be subsequently displaced by various nucleophiles (e.g., -OH, -OR, -CN, -N₃) to introduce a wide range of functionalities onto the side chain.
Oxidation of the side chain is another possibility. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions could potentially oxidize the propyl group, although this might also affect other parts of the molecule, including the azulene ring itself.
Systematic Exploration of Substituent Effects on Reactivity and Selectivity
The reactivity of the functional groups on the azulene core is significantly influenced by the electronic and steric properties of other substituents on the ring. Understanding these effects is crucial for predicting reaction outcomes and designing synthetic pathways.
The Hammett equation, a linear free-energy relationship, provides a quantitative framework for correlating the electronic effects of meta- and para-substituents on the reactivity of benzene (B151609) derivatives. libretexts.org The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant that depends on the nature and position of the substituent, and ρ (rho) is the reaction constant that depends on the nature of the reaction.
While originally developed for benzene systems, Hammett-type correlations can be conceptually applied to the azulene system to understand how additional substituents would modulate the reactivity of the carboxylic acid and cyano groups. nih.gov For instance, the acidity (pKa) of the carboxylic acid group would be sensitive to substituents on the azulene ring.
Electron-withdrawing groups (EWGs) , such as -NO₂ or -CF₃, have positive σ values and would stabilize the carboxylate anion through inductive or resonance effects, thereby increasing the acidity of the carboxylic acid (lower pKa). libretexts.orgviu.ca
Electron-donating groups (EDGs) , such as -OCH₃ or -CH₃, have negative σ values and would destabilize the carboxylate anion, decreasing the acidity (higher pKa). libretexts.org
Table 2: Predicted Substituent Effects on Acidity (pKa) based on Hammett Principles
| Substituent (X) | Typical σ Value | Predicted Effect on Acidity | Predicted Effect on Rate of Nucleophilic Acyl Substitution |
|---|---|---|---|
| -NO₂ | +0.78 | Increase (Lower pKa) | Increase |
| -CN | +0.66 | Increase (Lower pKa) | Increase |
| -Br | +0.23 | Slight Increase (Lower pKa) | Slight Increase |
| -H | 0.00 | Reference | Reference |
| -CH₃ | -0.17 | Slight Decrease (Higher pKa) | Slight Decrease |
| -OCH₃ | -0.27 | Decrease (Higher pKa) | Decrease |
Beyond the quantifiable Hammett correlations, both steric and electronic factors play a crucial role.
Electronic Influences: The inherent dipole moment of the azulene ring (electron-rich five-membered ring and electron-poor seven-membered ring) means that the position of a substituent dramatically alters its electronic influence. An electron-withdrawing group on the seven-membered ring would strongly enhance the acidity of the C1-carboxylic acid. Conversely, an electron-donating group on the five-membered ring would have a similar acid-strengthening effect. The cyano group itself is a strong electron-withdrawing group, which enhances the acidity of the carboxylic acid and activates the azulene ring towards certain reactions. researchgate.net
Steric Influences: Steric hindrance can significantly affect reaction rates. Bulky substituents placed near the C1-carboxylic acid group could impede the approach of nucleophiles, slowing down esterification or amidation reactions. libretexts.org Similarly, substituents at the C2 or C8a positions could sterically shield the carboxylic acid. This steric bulk can sometimes be exploited to achieve selectivity if there are multiple reactive sites on the molecule.
Formation of Polycyclic and Fused-Ring Systems Involving the Azulene Core
The functional groups on this compound can serve as anchor points for the construction of more complex, fused-ring systems. Such reactions often involve intramolecular cyclizations.
For instance, if the propyl side chain is functionalized at the γ-position (the terminal methyl group) with a suitable leaving group, an intramolecular Friedel-Crafts-type alkylation could potentially lead to the formation of a new six-membered ring fused to the azulene core.
More elaborate fused systems can be envisioned by leveraging the reactivity of the cyano and carboxylic acid groups. For example, the cyano group and an adjacent functional group can participate in cyclization reactions to form fused heterocyclic rings like pyridines or pyrimidines, a common strategy in heterocyclic synthesis. orientjchem.orgresearchgate.netresearchgate.net A hypothetical reaction could involve the reduction of the cyano group to an amine, followed by an intramolecular condensation with a ketone functionality installed on the propyl side chain, leading to a fused dihydropyridine ring. The versatility of the cyano group as a building block in constructing fused heterocyclic systems is well-documented. orientjchem.org
Advanced Materials Science and Supramolecular Chemistry Applications
Role as a Synthetic Building Block for Complex Molecules
There is no available information on the use of 3-Cyano-2-propylazulene-1-carboxylic acid as a synthetic building block.
Precursor in the Synthesis of Functional Organic Frameworks
No studies have been found that utilize this compound in the synthesis of functional organic frameworks.
Intermediate in Multi-Step Organic Syntheses
There are no documented multi-step organic syntheses that feature this compound as an intermediate.
Incorporation into Polymeric Materials
Research on the incorporation of this compound into polymeric materials has not been found in the existing scientific literature.
Contribution to Novel Dye and Pigment Chemistry
There is no information on the contribution of this compound to the field of dye and pigment chemistry.
Exploration in Supramolecular Assemblies and Host-Guest Chemistry
No studies have been identified that explore the role of this compound in supramolecular assemblies or host-guest chemistry.
Future Research Directions and Unexplored Avenues for 3 Cyano 2 Propylazulene 1 Carboxylic Acid
Development of Novel and Sustainable Synthetic Pathways
The synthesis of substituted azulenes is a well-established field, yet the development of novel, efficient, and sustainable pathways remains a key research goal. For a target molecule like 3-Cyano-2-propylazulene-1-carboxylic acid, future research could focus on moving beyond classical multi-step syntheses which often involve harsh reagents and generate significant waste.
A promising direction would be the development of a one-pot synthesis. This could potentially be achieved through a multi-component reaction involving a suitably substituted cycloheptatriene (B165957) precursor, a five-membered ring synthon, and sources for the cyano, propyl, and carboxylic acid functionalities. The use of organocatalysis, which employs small organic molecules as catalysts, could offer a greener alternative to traditional metal-based catalysts. acs.org Research into biocatalysis, using enzymes to perform specific synthetic steps, represents another frontier for sustainable synthesis, potentially offering high selectivity under mild conditions.
Investigation of Catalytic Applications
The unique electronic properties of the azulene (B44059) core, characterized by its electron-rich five-membered ring and electron-deficient seven-membered ring, make its derivatives interesting candidates for catalytic applications. Future research could investigate the potential of this compound and its derivatives as catalysts or ligands in various chemical transformations.
The presence of the carboxylic acid and cyano groups offers potential coordination sites for metal centers. Metal complexes of this azulene derivative could be screened for activity in catalysis, for example, in cross-coupling reactions or asymmetric hydrogenation. Furthermore, the azulene scaffold itself could act as a photoredox catalyst, given that azulene derivatives are known to have interesting photophysical properties, including the ability to absorb light in the visible spectrum. rsc.org
Exploration of Advanced Analytical Techniques for In-Situ Studies
To fully understand the reactivity and potential applications of this compound, advanced in-situ analytical techniques will be indispensable. Future research should aim to monitor the synthesis and subsequent reactions of this compound in real-time.
Techniques such as in-situ NMR and Raman spectroscopy could provide valuable information on reaction kinetics, the formation of intermediates, and the influence of reaction parameters. For studying potential catalytic cycles, methods like operando X-ray absorption spectroscopy could elucidate the oxidation state and coordination environment of a metal center coordinated to the azulene ligand during a reaction. These techniques provide a deeper understanding of reaction mechanisms, which is crucial for process optimization and the rational design of better catalysts.
Integration into Emerging Fields of Chemical Science
The fields of flow chemistry and machine learning are revolutionizing chemical synthesis and discovery. Future research on this compound should leverage these emerging technologies.
Flow Chemistry: The synthesis of this compound could be adapted to a continuous flow process. Flow chemistry offers advantages such as improved reaction control, enhanced safety, and easier scalability. vapourtec.comnih.gov The precise control over parameters like temperature, pressure, and reaction time in a flow reactor could lead to higher yields and purities.
Machine Learning in Synthesis: Machine learning algorithms could be employed to predict the optimal reaction conditions for the synthesis of this compound, minimizing the number of experiments required. youtube.com By training models on data from related azulene syntheses, it may be possible to predict the best catalysts, solvents, and temperatures to achieve the desired product.
Theoretical Predictions for New Derivatives and Reactivity Patterns
Computational chemistry provides a powerful tool for predicting the properties and reactivity of new molecules. For this compound, theoretical studies could precede and guide experimental work.
Density Functional Theory (DFT) calculations could be used to predict the electronic structure, spectroscopic properties (such as NMR and UV-Vis spectra), and reactivity of the molecule. researchgate.net These calculations can help to identify the most likely sites for electrophilic and nucleophilic attack, providing insights into its chemical behavior. Furthermore, theoretical modeling could be used to design new derivatives of this compound with tailored electronic and optical properties for specific applications, such as in molecular electronics or as sensors.
Q & A
Q. How can researchers validate the purity of 3-Cyano-2-propylazulene-1-carboxylic acid, and what analytical techniques are recommended?
Methodological Answer:
- HPLC-MS : Use reverse-phase HPLC coupled with mass spectrometry to confirm molecular weight and detect impurities. Reference standards (e.g., structurally similar cyano-carboxylic acids like 3-Cyanopyridine-2-carboxylic acid ) can guide method development.
- NMR Spectroscopy : Employ - and -NMR to verify functional groups (e.g., cyano, carboxylic acid) and assess stereochemical purity. Compare spectral data to azulene derivatives in public databases like PubChem .
- Elemental Analysis : Quantify carbon, nitrogen, and hydrogen content to validate stoichiometry.
Q. What are the key considerations for designing solubility studies of this compound in polar solvents?
Methodological Answer:
- Solvent Selection : Prioritize DMSO or methanol for initial screening due to their compatibility with azulene derivatives. Avoid aqueous buffers unless pH stability is confirmed (preliminary data required) .
- UV-Vis Spectroscopy : Monitor solubility via absorbance at 300–400 nm (typical for azulene chromophores) .
- Controlled Environment : Conduct experiments under inert atmospheres to prevent oxidation of the propylazulene backbone .
Q. How should researchers handle contradictions in spectral data (e.g., unexpected IR peaks) during characterization?
Methodological Answer:
- Iterative Analysis : Cross-validate results using complementary techniques (e.g., FT-IR vs. Raman spectroscopy) .
- Contamination Checks : Re-purify the compound via recrystallization (e.g., using ethyl acetate/hexane mixtures) and re-analyze .
- Theoretical Modeling : Compare experimental IR peaks with DFT-calculated vibrational modes for azulene-carboxylic acid derivatives .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data across different assay conditions?
Methodological Answer:
- Dose-Response Reproducibility : Test the compound in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to isolate assay-specific artifacts .
- Metabolite Screening : Use LC-MS to identify potential degradation products (e.g., hydrolysis of the cyano group) under physiological conditions .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to distinguish significant differences in IC values .
Q. How can computational modeling optimize the synthesis of this compound derivatives?
Methodological Answer:
- DFT Calculations : Predict reaction pathways for propylazulene functionalization (e.g., cyano group stability under acidic conditions) .
- Retrosynthetic Analysis : Use tools like Synthia® to identify feasible routes (e.g., Friedel-Crafts acylation followed by cyano substitution) .
- Kinetic Studies : Monitor reaction progress via in-situ Raman spectroscopy to validate computational predictions .
Q. What protocols mitigate instability of this compound in long-term storage?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxylic acid group .
- Stability-Indicating Assays : Periodically test samples via HPLC to detect degradation (e.g., dimerization via azulene ring interactions) .
- Excipient Screening : Add stabilizers like trehalose (1% w/v) to aqueous formulations to enhance shelf life .
Data Contradiction & Reproducibility
Q. How should researchers address conflicting cytotoxicity results between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure bioavailability and tissue distribution in animal models to explain potency gaps .
- Metabolomic Profiling : Identify species-specific metabolic pathways (e.g., cytochrome P450 activity) that alter compound efficacy .
- 3D Cell Culture Models : Bridge the gap using organoid systems to mimic in vivo microenvironments .
Q. What frameworks support ethical data sharing while protecting unpublished findings on this compound?
Methodological Answer:
- Controlled Access Repositories : Use platforms like Zenodo or Figshare with embargo periods to balance transparency and intellectual property concerns .
- Data Anonymization : Remove metadata linking to ongoing collaborations or proprietary assays .
- Collaborative Agreements : Establish MOUs with partners to define data usage boundaries preemptively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
